N-methyl-4-pyrrolidin-1-ylaniline
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Overview
Description
N-methyl-4-pyrrolidin-1-ylaniline is an organic compound that belongs to the class of aniline derivatives It features a pyrrolidine ring attached to an aniline moiety, with a methyl group substituting one of the hydrogen atoms on the nitrogen atom of the pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-4-pyrrolidin-1-ylaniline typically involves the reaction of 4-chloroaniline with N-methylpyrrolidine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution of the chlorine atom by the pyrrolidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-methyl-4-pyrrolidin-1-ylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Various amine derivatives.
Substitution: Substituted aniline derivatives with functional groups like nitro, sulfonyl, or halogen.
Scientific Research Applications
N-methyl-4-pyrrolidin-1-ylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-methyl-4-pyrrolidin-1-ylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance the compound’s binding affinity to these targets, potentially leading to biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-methylaniline: Similar structure but lacks the pyrrolidine ring.
4-pyrrolidin-1-ylaniline: Similar structure but lacks the methyl group on the pyrrolidine ring.
N-methyl-4-piperidin-1-ylaniline: Similar structure but features a piperidine ring instead of a pyrrolidine ring.
Uniqueness
N-methyl-4-pyrrolidin-1-ylaniline is unique due to the presence of both the pyrrolidine ring and the methyl group, which can influence its chemical reactivity and biological activity. The combination of these structural features can result in distinct properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C11H16N2 |
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Molecular Weight |
176.26 g/mol |
IUPAC Name |
N-methyl-4-pyrrolidin-1-ylaniline |
InChI |
InChI=1S/C11H16N2/c1-12-10-4-6-11(7-5-10)13-8-2-3-9-13/h4-7,12H,2-3,8-9H2,1H3 |
InChI Key |
AXJIAOHOLDRZOL-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=C(C=C1)N2CCCC2 |
Origin of Product |
United States |
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